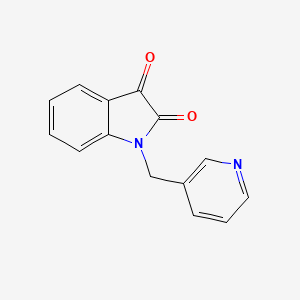![molecular formula C6H6N2O2S B14005173 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide CAS No. 42897-75-6](/img/structure/B14005173.png)
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . Microwave-assisted synthesis is also employed to enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis processes .
化学反应分析
Types of Reactions
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a potential candidate for drug development
Agriculture: It has been studied for its pesticidal and herbicidal properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazolo[3,2-a]pyridine: Exhibits similar biological activities but differs in its structural framework.
Triazolo[4,3-a]pyridine: Another heterocyclic compound with significant medicinal applications.
Uniqueness
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide is unique due to its specific arrangement of nitrogen, sulfur, and oxygen atoms, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
42897-75-6 |
|---|---|
分子式 |
C6H6N2O2S |
分子量 |
170.19 g/mol |
IUPAC 名称 |
3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide |
InChI |
InChI=1S/C6H6N2O2S/c9-11(10)5-8-4-2-1-3-6(8)7-11/h1-4H,5H2 |
InChI 键 |
VAWLTOMHUVKADD-UHFFFAOYSA-N |
规范 SMILES |
C1N2C=CC=CC2=NS1(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



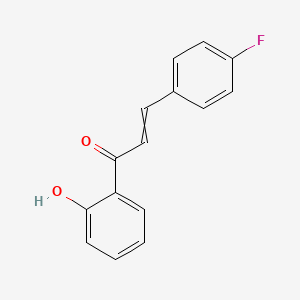
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)

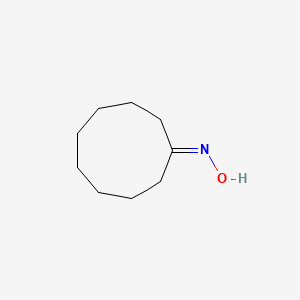
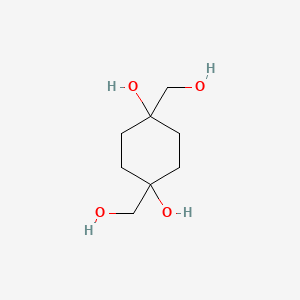
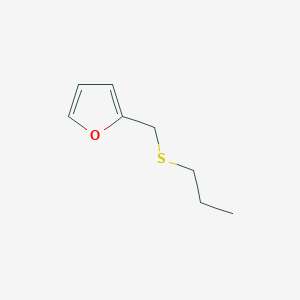
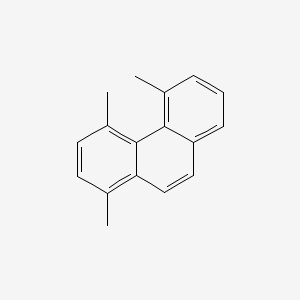

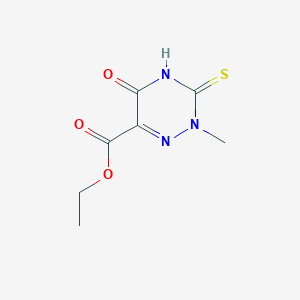

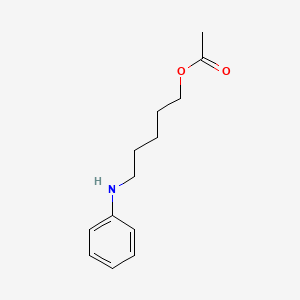
![4-Bicyclo[2.2.2]octanyl(phenyl)methanone](/img/structure/B14005135.png)
